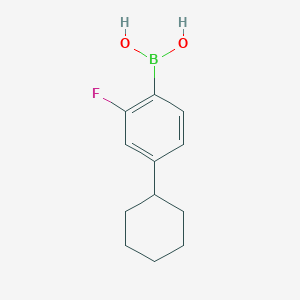
(4-Cyclohexyl-2-fluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Cyclohexyl-2-fluorophenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclohexyl group and a fluorine atom. The combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclohexyl-2-fluorophenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely used for the formation of carbon-carbon bonds and involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of (4-Cyclohexyl-
Properties
Molecular Formula |
C12H16BFO2 |
|---|---|
Molecular Weight |
222.07 g/mol |
IUPAC Name |
(4-cyclohexyl-2-fluorophenyl)boronic acid |
InChI |
InChI=1S/C12H16BFO2/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h6-9,15-16H,1-5H2 |
InChI Key |
MCOFPMZHBSBDRA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2CCCCC2)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















